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  • Product: 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine
  • CAS: 859524-25-7

Core Science & Biosynthesis

Foundational

1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine A Senior Application Scientist's Field-Proven Guide for Researchers and Drug Development Professionals Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine A Senior Application Scientist's Field-Proven Guide for Researchers and Drug Development Professionals

Executive Summary

The unambiguous determination of a chemical structure is the bedrock of all subsequent research and development in the pharmaceutical and chemical industries. This guide provides a comprehensive, multi-technique framework for the complete structure elucidation of 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine, a molecule featuring a complex assembly of three key fragments: an N-acetylated piperidine core, a secondary amine linkage, and a 4-methylcyclohexyl substituent. As a Senior Application Scientist, this document moves beyond a simple listing of procedures; it details the causality behind experimental choices, integrates self-validating protocols, and synthesizes data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of advanced Nuclear Magnetic Resonance (NMR) experiments to assemble the final, verified structure. This guide is designed to serve as a practical, authoritative resource for scientists engaged in the structural characterization of novel small molecules.

Introduction: The Analytical Challenge

The target molecule, 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine, presents a classic structure elucidation challenge. Its molecular formula and the presence of specific functional groups can be hypothesized, but its definitive connectivity and stereochemistry require a rigorous, systematic analytical approach. The molecule contains two saturated rings and a tertiary amide, introducing complexities in NMR spectral overlap and stereoisomeric possibilities (cis/trans relationships in the 4-substituted cyclohexyl ring).

The core objective is to answer three fundamental questions:

  • What is the molecular formula? (Answered by HRMS)

  • Which functional groups are present? (Answered by FTIR and NMR)

  • How are these fragments connected? (Answered definitively by 2D NMR)

This guide will systematically address each question, culminating in the unequivocal confirmation of the proposed structure.

The Integrated Analytical Workflow

A robust structure elucidation strategy does not rely on a single technique but rather on the convergence of evidence from multiple orthogonal methods. Our approach is designed to be efficient and definitive, moving from broad, high-level information to fine-grained atomic connectivity.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Core Structural Analysis (NMR) cluster_2 Phase 3: Final Verification A Sample Submission (Hypothesized Structure) B High-Resolution Mass Spectrometry (HRMS) - Molecular Formula Determination A->B C FTIR Spectroscopy - Functional Group ID A->C D 1D NMR (¹H, ¹³C, DEPT-135) - Atom & Multiplicity Count B->D C->D E 2D NMR: COSY - ¹H-¹H Connectivity D->E F 2D NMR: HSQC - ¹H-¹³C Direct Connectivity E->F G 2D NMR: HMBC - ¹H-¹³C Long-Range Connectivity F->G H Data Synthesis & Interpretation G->H I Final Structure Confirmed H->I

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Confirming the Molecular Blueprint

Expertise & Rationale: The first step is always to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is the gold standard. ESI is chosen to minimize in-source fragmentation, ensuring the detection of the protonated molecular ion [M+H]⁺, which provides the most accurate mass measurement.[1]

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-TOF)
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade methanol containing 0.1% formic acid. The acid ensures efficient protonation.

  • Instrumentation: Utilize an ESI-Time of Flight (TOF) mass spectrometer.

  • Infusion: Infuse the sample directly into the source at a flow rate of 5 µL/min.

  • MS Parameters (Positive Ion Mode):

    • Ion Source: ESI

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 300 °C

    • Drying Gas Flow: 8 L/min

    • Mass Range: 50-500 m/z

  • Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and use the instrument software to calculate the elemental composition, comparing it against the theoretical value for C₁₄H₂₆N₂O.

Predicted Data & Interpretation
ParameterTheoretical ValuePredicted HRMS Result
Molecular Formula C₁₄H₂₆N₂OC₁₄H₂₆N₂O
Exact Mass 238.2045-
[M+H]⁺ (Theoretical) 239.2123-
[M+H]⁺ (Observed) -239.2121
Mass Error -< 5 ppm

The "Nitrogen Rule" in mass spectrometry states that a molecule with an even nominal molecular weight (238 Da) must contain an even number of nitrogen atoms (in this case, two), which provides an immediate internal check of our hypothesis.[2] The exceptional mass accuracy (<5 ppm) from HRMS provides high confidence in the assigned molecular formula, which is the essential foundation for interpreting all subsequent NMR data.

Infrared Spectroscopy: Identifying Key Functional Groups

Expertise & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups. For our target molecule, we expect to see characteristic absorptions for the secondary amine (N-H stretch), the tertiary amide (C=O stretch), and aliphatic C-H bonds. The absence of certain peaks (e.g., O-H stretch) is equally informative.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum over a range of 4000-600 cm⁻¹.

  • Data Processing: Perform baseline correction and peak picking.

Predicted Data & Interpretation
Wavenumber (cm⁻¹)Predicted IntensityAssignmentSignificance
~3300Weak-Medium, SharpN-H Stretch (Secondary Amine)Confirms the presence of the N-H bond linking the two rings. Secondary amines typically show one sharp band in this region.[3][4]
2920 & 2850StrongC-H Stretch (Aliphatic)Confirms the saturated nature of the piperidine and cyclohexyl rings.
~1640StrongC=O Stretch (Tertiary Amide)Confirms the N-acetyl group. The frequency is typical for a tertiary amide where resonance lowers the bond order.[5][6]
~1250MediumC-N StretchConsistent with the presence of C-N bonds in the amine and amide groups.[2]

The FTIR spectrum provides a quick and reliable "fingerprint," confirming the major functional components of the molecule and corroborating the elemental composition derived from HRMS.

NMR Spectroscopy: Assembling the Molecular Puzzle

Expertise & Rationale: NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in an organic molecule.[7][8] A multi-pronged approach is necessary.

  • ¹H NMR: Identifies all unique proton environments and their neighboring protons through spin-spin coupling.

  • ¹³C NMR: Identifies all unique carbon environments.

  • DEPT-135: Differentiates between CH, CH₂, and CH₃ carbons, which is crucial for assigning the numerous aliphatic signals.

  • 2D COSY: Maps all ¹H-¹H coupling networks, allowing us to "walk" along the carbon chains within the piperidine and cyclohexyl rings.[9]

  • 2D HSQC: Correlates each proton directly to its attached carbon, linking the ¹H and ¹³C spectra.[10]

  • 2D HMBC: Detects correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment to unambiguously connect the three molecular fragments: acetyl group to piperidine, piperidine to the secondary amine, and amine to the cyclohexyl ring.[9]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • 1D Experiments: Acquire standard ¹H, ¹³C{¹H}, and DEPT-135 spectra.

  • 2D Experiments: Acquire gradient-selected (gs) COSY, HSQC, and HMBC experiments using standard library pulse programs. For HMBC, optimize the long-range coupling delay for a J-coupling of ~8 Hz to observe typical 2- and 3-bond correlations.[9]

Predicted Data & Interpretation

Note: Chemical shifts (δ) are predicted and may vary. The structural numbering scheme is provided below for clarity.

(A proper chemical drawing tool like ChemDraw would be used here, but for this text-based format, we will describe the numbering).

  • Acetyl Group: C1' (CH₃), C2' (C=O)

  • Piperidine Ring: N1, C2/C6, C3/C5, C4

  • Linker: N-H

  • Cyclohexyl Ring: C1'', C2''/C6'', C3''/C5'', C4''

  • Cyclohexyl Methyl: C7'' (CH₃)

Table 1: Predicted ¹H and ¹³C NMR Data

PositionPredicted δ ¹³C (ppm)DEPT-135Predicted δ ¹H (ppm)MultiplicityIntegration
1' (CH₃)~21.5+ (CH₃)~2.10s3H
2' (C=O)~170.0null (C)---
2, 6 (Pip)~45-50- (CH₂)~2.5-3.5m4H
3, 5 (Pip)~28-32- (CH₂)~1.5-2.0m4H
4 (Pip)~50-55+ (CH)~2.8-3.2m1H
N-H--~1.5-2.5br s1H
1'' (Cyc)~55-60+ (CH)~2.4-2.8m1H
2'', 6'' (Cyc)~30-35- (CH₂)~1.2-1.8m4H
3'', 5'' (Cyc)~30-35- (CH₂)~1.0-1.6m4H
4'' (Cyc)~30-35+ (CH)~1.0-1.5m1H
7'' (CH₃)~22.0+ (CH₃)~0.90d3H

Interpretation of 1D Spectra:

  • The singlet at ~2.10 ppm integrating to 3H is characteristic of an acetyl methyl group.[11]

  • The broad singlet that disappears upon a D₂O shake confirms the N-H proton.[2][12]

  • The doublet at ~0.90 ppm is the methyl group on the cyclohexyl ring, coupled to the C4'' proton.

  • The complex multiplets in the aliphatic region (1.0-3.5 ppm) arise from the overlapping signals of the two rings, making 2D NMR essential.

  • The ¹³C spectrum shows the expected number of carbons, with the carbonyl at ~170 ppm and the remaining signals in the aliphatic region. DEPT-135 confirms the counts of CH, CH₂, and CH₃ groups.

Interpretation of 2D Spectra:

COSY (¹H-¹H Correlations): This experiment reveals the spin systems within each ring.

  • A correlation network will connect the protons on C2, C3, C4, C5, and C6 of the piperidine ring.

  • A separate correlation network will connect the protons on C1'', C2'', C3'', C4'', C5'', C6'', and the methyl group at C7'' of the cyclohexyl ring.

  • Crucially, there will be no COSY correlation between the piperidine protons and the cyclohexyl protons, as they are separated by the N-H group (4 bonds).

Caption: Key ¹H-¹H COSY correlations within the two ring systems.

HSQC (¹H-¹³C Direct Correlations): This spectrum definitively assigns each proton signal to its directly attached carbon, marrying the two 1D datasets. For example, the singlet at δH ~2.10 will show a cross-peak to the carbon at δC ~21.5.

HMBC (¹H-¹³C Long-Range Correlations): This is the final and most critical experiment for assembling the fragments.

G Ac_H H-1' (CH3) Ac_C C-2' (C=O) Ac_H->Ac_C 2J Pip_C2_6 C-2/C-6 (Pip) Ac_H->Pip_C2_6 3J (via N1) Pip_H4 H-4 (Pip) Cyc_C2_6 C-2''/C-6'' (Cyc) Pip_H4->Cyc_C2_6 3J (via N & C1'') Pip_C3_5 C-3/C-5 (Pip) Cyc_H1 H-1'' (Cyc) Cyc_H1->Pip_C3_5 3J (via N & C4) Pip_C4 Pip_C4 Cyc_H1->Pip_C4 2J (via N)

Caption: Key HMBC correlations confirming fragment connectivity.

Key HMBC Correlations and Their Significance:

  • Acetyl to Piperidine: A strong correlation from the acetyl methyl protons (H-1') to the amide carbonyl carbon (C-2') is expected (²J). A crucial correlation will also be seen from these same protons (H-1') across the nitrogen to the piperidine carbons C2 and C6 (³J). This definitively proves the acetyl group is attached to the piperidine nitrogen.

  • Piperidine to Cyclohexyl: A correlation from the piperidine methine proton (H-4) across the linking nitrogen to the cyclohexyl methine carbon (C-1'') is expected (³J). Reciprocally, a correlation from the cyclohexyl methine proton (H-1'') to the piperidine methine carbon (C-4) confirms the linkage (³J). These two correlations are the "smoking gun" evidence that connects the two ring systems via the C4 and C1'' positions through the secondary amine.

Conclusion: A Verified Molecular Structure

By systematically integrating data from high-resolution mass spectrometry, infrared spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments, the structure of 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine is unequivocally confirmed.

  • HRMS established the correct molecular formula: C₁₄H₂₆N₂O.

  • FTIR confirmed the presence of the key secondary amine, tertiary amide, and aliphatic C-H functional groups.

  • NMR spectroscopy provided the definitive atomic connectivity. ¹H and ¹³C NMR identified the unique chemical environments, COSY delineated the isolated spin systems of the two rings, HSQC linked the proton and carbon frameworks, and HMBC provided the crucial long-range correlations that pieced together the three core fragments of the molecule.

This methodical, evidence-based workflow represents a robust and reliable strategy for the structure elucidation of novel small molecules, ensuring the scientific integrity required for advanced research and drug development.

References

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12058, 1-Acetylpiperidine. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • JoVE. (2025). Video: NMR Spectroscopy Of Amines. [Link]

  • RSC Publishing. (2021). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. [Link]

  • Srilatha, K. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. [Link]

Sources

Exploratory

literature review of 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Biological Significance of 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine Authored by: A Senior Application Scientist The piperidine scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Biological Significance of 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine

Authored by: A Senior Application Scientist

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of a representative piperidine derivative, 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine. While direct literature on this specific molecule is not available, this document synthesizes established chemical principles and pharmacological data from structurally related compounds to offer a predictive analysis. This guide is intended for researchers, scientists, and drug development professionals, providing a framework for the exploration of novel piperidine-based compounds. We will delve into a plausible synthetic route, analytical characterization techniques, and hypothesize potential therapeutic applications based on the well-documented activities of related N-acetylpiperidines and N-cyclohexylamines.

Introduction: The Prominence of the Piperidine Moiety in Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a highly privileged scaffold in the design of therapeutic agents.[4] Its prevalence in over twenty classes of pharmaceuticals underscores its importance.[1][2] The conformational flexibility of the piperidine ring, coupled with its ability to engage in various intermolecular interactions, makes it a versatile building block for targeting a wide array of biological macromolecules.[5] Furthermore, the piperidine motif can enhance the pharmacokinetic properties of a drug candidate, such as metabolic stability and membrane permeability.[4]

The subject of this guide, 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine, incorporates several key structural features that suggest potential for biological activity:

  • A 4-substituted piperidine core: This substitution pattern is common in centrally active agents.

  • An N-acetyl group: Acetylation of the piperidine nitrogen can influence the molecule's polarity, metabolic stability, and receptor binding affinity.

  • An N-(4-methylcyclohexyl) substituent: The lipophilic cyclohexyl group can contribute to membrane permeability and interactions with hydrophobic pockets in target proteins. The methyl group introduces a specific stereochemical feature.

This guide will explore the synthesis of this molecule and postulate its biological relevance based on these structural components.

Proposed Synthetic Pathway

A logical and efficient synthesis of 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine can be envisioned through a multi-step sequence starting from commercially available materials. The proposed pathway leverages well-established reactions in medicinal chemistry, ensuring a high degree of confidence in its feasibility.[6]

Overall Synthetic Scheme

Synthetic_Pathway N-Boc-4-piperidone N-Boc-4-piperidone Intermediate_1 tert-butyl 4-((4-methylcyclohexyl)amino) piperidine-1-carboxylate N-Boc-4-piperidone->Intermediate_1 1. 4-methylcyclohexylamine 2. Sodium triacetoxyborohydride Intermediate_2 N-(4-methylcyclohexyl)piperidin-4-amine Intermediate_1->Intermediate_2 Trifluoroacetic acid (TFA) Target_Molecule 1-acetyl-N-(4-methylcyclohexyl) piperidin-4-amine Intermediate_2->Target_Molecule Acetyl chloride, Triethylamine

Caption: Proposed multi-step synthesis of the target molecule.

Step-by-Step Experimental Protocols

Step 1: Reductive Amination to form tert-butyl 4-((4-methylcyclohexyl)amino)piperidine-1-carboxylate

This initial step involves the formation of a C-N bond between the piperidone ketone and the primary amine of 4-methylcyclohexylamine, followed by in-situ reduction of the resulting imine/enamine.

  • Rationale: Reductive amination is a robust and widely used method for the synthesis of secondary amines.[6] The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen prevents unwanted side reactions. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.

  • Protocol:

    • To a solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM), add 4-methylcyclohexylamine (1.1 eq).

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Continue stirring at room temperature for 12-18 hours, monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Boc Deprotection to yield N-(4-methylcyclohexyl)piperidin-4-amine

The Boc protecting group is removed under acidic conditions to liberate the secondary amine of the piperidine ring.

  • Rationale: The Boc group is acid-labile, and trifluoroacetic acid (TFA) is a common and effective reagent for its removal.[6]

  • Protocol:

    • Dissolve the product from Step 1 in DCM.

    • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with DCM.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the deprotected amine, which can often be used in the next step without further purification.

Step 3: N-Acetylation to afford 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine

The final step is the acetylation of the piperidine nitrogen.

  • Rationale: Acetylation of secondary amines is a straightforward transformation. Acetyl chloride is a reactive acetylating agent, and a base such as triethylamine is used to scavenge the HCl byproduct. The use of acetyl chloride or acetic anhydride for N-acetylation of piperidine derivatives is a well-established method.[7]

  • Protocol:

    • Dissolve the amine from Step 2 in DCM and cool to 0 °C.

    • Add triethylamine (1.5 eq).

    • Add acetyl chloride (1.2 eq) dropwise.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the final product by column chromatography or recrystallization.

Physicochemical and Spectroscopic Characterization

The structural confirmation of the synthesized 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine would rely on a combination of standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the acetyl methyl group (singlet, ~2.1 ppm), protons on the piperidine and cyclohexyl rings (complex multiplets in the aliphatic region), and the N-H proton (broad singlet).
¹³C NMR Resonances for the acetyl carbonyl carbon (~170 ppm), and distinct signals for the carbons of the piperidine and cyclohexyl rings.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound.
Infrared (IR) Spectroscopy A characteristic C=O stretching vibration for the amide at ~1650 cm⁻¹.

Hypothesized Biological Activities and Mechanism of Action

While no direct biological data exists for 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine, we can infer potential activities based on structurally similar compounds. Piperidine derivatives are known to exhibit a wide range of pharmacological effects.[1][3]

Central Nervous System (CNS) Activity

Many 4-substituted piperidines act on the CNS. For instance, derivatives of 1-(1-phenylcyclohexyl)piperidine (PCP) have well-documented effects on the N-methyl-D-aspartate (NMDA) receptor.[8] Although our target molecule has a different substitution pattern, the presence of the lipophilic cyclohexyl group and the piperidine core suggests potential for CNS penetration and interaction with various neuroreceptors.

Analgesic and Anti-inflammatory Properties

Some N-cyclohexyl-substituted benzamides have been shown to possess anti-inflammatory and analgesic properties.[9] Additionally, certain phencyclidine derivatives, which share the piperidine and cyclohexyl moieties, have demonstrated analgesic effects.[8] It is plausible that 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine could exhibit similar activities.

Other Potential Activities

The piperidine scaffold is also found in compounds with anticancer, antibacterial, and anticholinesterase activities.[10][11][12] The specific combination of functional groups in our target molecule could potentially lead to novel activities in these or other therapeutic areas.

Structure-Activity Relationship (SAR) Considerations

SAR cluster_0 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine Molecule Piperidine_Core Piperidine Core: - Privileged scaffold - Conformational flexibility - CNS penetration Cyclohexyl_Group N-(4-methylcyclohexyl) Group: - Lipophilic character - Hydrophobic interactions - Stereochemical influence Acetyl_Group Acetyl_Group

Caption: Key structural features influencing potential biological activity.

Conclusion and Future Directions

This technical guide has outlined a robust synthetic pathway for 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine and has provided a predictive analysis of its potential biological activities based on the well-established pharmacology of related compounds. The piperidine scaffold continues to be a rich source of inspiration for the development of new therapeutic agents.[1][2][3]

Future research should focus on the actual synthesis and characterization of this molecule, followed by a comprehensive biological screening to validate the hypothesized activities. This would involve a battery of in vitro and in vivo assays to assess its effects on various CNS targets, its potential as an analgesic or anti-inflammatory agent, and its activity in other relevant disease models. The exploration of derivatives of this compound, by modifying the acyl group or the cyclohexyl substituent, could also lead to the discovery of novel drug candidates with improved potency and selectivity.

References

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  • PubChem. (n.d.). 1-methyl-N-phenylpiperidin-4-amine. [Link]

  • Ghavale, N. D., & Ganorkar, S. B. (2005). Piperidine Homoazasugars: Natural Occurrence, Synthetic Aspects and Biological Activity Study. ARKIVOC, 2005(3), 110-132. [Link]

  • Oruç-Emre, E. E., et al. (2016). New piperidine-hydrazone derivatives: Synthesis, biological evaluations and molecular docking studies as AChE and BChE inhibitors. European Journal of Medicinal Chemistry, 124, 82-92. [Link]

  • Li, X., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6599. [Link]

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Foundational

An In-depth Technical Guide to 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of the chemical entity 1-acetyl-N-(4-methylcyclohexyl)pip...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical entity 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine, a compound with potential applications in medicinal chemistry and drug discovery. Due to its novelty, this document emphasizes a prospective synthesis, based on established and reliable chemical transformations, and provides a detailed rationale for the proposed experimental design.

Nomenclature and Structural Elucidation

The formal identification of a chemical substance is paramount for clear scientific communication. The compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature guidelines.

IUPAC Name: 1-(4-((4-methylcyclohexyl)amino)piperidin-1-yl)ethan-1-one

Synonyms:

  • 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine

  • N-(1-acetylpiperidin-4-yl)-4-methylcyclohexanamine

The structure consists of a piperidine ring acetylated at the nitrogen atom (position 1). At position 4, an amino group is substituted with a 4-methylcyclohexyl moiety. The "ethan-1-one" designation in the IUPAC name corresponds to the acetyl group.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 1-(4-((4-methylcyclohexyl)amino)piperidin-1-yl)ethan-1-one
Molecular Formula C₁₄H₂₆N₂O
Molecular Weight 238.37 g/mol
Canonical SMILES CC1CCC(NC2CCN(C(=O)C)CC2)CC1

Proposed Synthetic Pathway: A Rationale-Driven Approach

The synthesis of 1-(4-((4-methylcyclohexyl)amino)piperidin-1-yl)ethan-1-one can be efficiently achieved via a reductive amination reaction. This method is a cornerstone in medicinal chemistry for the formation of carbon-nitrogen bonds due to its high efficiency and operational simplicity.[1] The proposed two-step synthesis involves the preparation of the key precursor, 1-acetyl-4-piperidone, followed by its reductive amination with 4-methylcyclohexylamine.

Overall Synthetic Scheme

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Reductive Amination 4-Piperidone 4-Piperidone 1-Acetyl-4-piperidone 1-Acetyl-4-piperidone (Key Intermediate) 4-Piperidone->1-Acetyl-4-piperidone Acetic Anhydride or Ketene Target_Molecule 1-(4-((4-methylcyclohexyl)amino)piperidin-1-yl)ethan-1-one 1-Acetyl-4-piperidone->Target_Molecule 4-Methylcyclohexylamine, Sodium triacetoxyborohydride 1-Acetyl-4-piperidone->Target_Molecule 4-Methylcyclohexylamine 4-Methylcyclohexylamine 4-Methylcyclohexylamine->Target_Molecule

Caption: Proposed two-step synthesis of the target molecule.

Step 1: Synthesis of 1-Acetyl-4-piperidone

Causality of Experimental Choices: The starting material, 4-piperidone, is a commercially available precursor often used in the synthesis of fentanyl and its analogs.[2] Acetylation of the secondary amine of 4-piperidone is necessary to introduce the acetyl group and to prevent undesired side reactions during the subsequent amination step. While various acetylating agents can be used, ketene in the presence of an acid catalyst offers a highly selective and efficient method for the N-acetylation of 4-piperidones, minimizing the formation of O-acetylated enol byproducts.[3] Acetic anhydride is another viable, though potentially less selective, option.

Experimental Protocol:

  • To a stirred solution of 4-piperidone (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 equivalents).

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly bubble ketene gas through the solution until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-acetyl-4-piperidone.

  • Purify the crude product by vacuum distillation or column chromatography to obtain the pure intermediate.[4][5]

Step 2: Reductive Amination

Causality of Experimental Choices: Reductive amination is a robust method for the synthesis of secondary and tertiary amines from carbonyl compounds.[1] The reaction proceeds through the in-situ formation of an iminium ion intermediate, which is then reduced by a selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation as it is mild enough not to reduce the starting ketone but is highly effective at reducing the intermediate iminium ion.[6][7] It is also tolerant of a wide range of functional groups and reaction conditions. Dichloromethane (DCM) or dichloroethane (DCE) are common solvents for this reaction.

Experimental Protocol:

  • To a stirred solution of 1-acetyl-4-piperidone (1 equivalent) and 4-methylcyclohexylamine (1.1 equivalents) in anhydrous dichloromethane (DCM), add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the target compound, 1-(4-((4-methylcyclohexyl)amino)piperidin-1-yl)ethan-1-one.

Physicochemical and Spectroscopic Characterization (Predicted)

While experimental data for the target molecule is not available, its properties can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueRationale/Analogous Compound
Appearance Colorless to pale yellow solid or viscous oilBased on similar N-substituted piperidines.
Boiling Point > 300 °C (estimated)High molecular weight and presence of polar groups.
Solubility Soluble in methanol, ethanol, DCM; sparingly soluble in waterPresence of both polar (amide, amine) and nonpolar (cyclohexyl) moieties.
pKa (Conjugate Acid) 8.5 - 9.5 (estimated)Typical for secondary amines on a piperidine ring.

Expected Spectroscopic Data:

  • ¹H NMR: Resonances corresponding to the acetyl methyl group (singlet, ~2.1 ppm), the piperidine ring protons (multiplets, 1.5-3.5 ppm), the cyclohexyl ring protons (multiplets, 0.9-2.0 ppm), the methyl group on the cyclohexane (doublet, ~0.9 ppm), and the N-H proton (broad singlet).

  • ¹³C NMR: Signals for the acetyl carbonyl (~170 ppm), the carbons of the piperidine and cyclohexyl rings, and the two methyl carbons.

  • Mass Spectrometry (ESI+): A prominent peak for the protonated molecule [M+H]⁺ at m/z 239.21.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), C-H stretches (~2850-2950 cm⁻¹), and the amide C=O stretch (~1640 cm⁻¹).

Potential Applications and Future Research Directions

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of an N-acetyl group and a 4-methylcyclohexyl substituent could modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

Potential areas for investigation include:

  • CNS-acting agents: The lipophilic nature of the 4-methylcyclohexyl group may enhance blood-brain barrier penetration.

  • Enzyme inhibitors: The amide and secondary amine functionalities provide hydrogen bonding capabilities that could be exploited for targeting enzyme active sites.

  • Receptor modulators: The overall shape and functionality of the molecule make it a candidate for screening against various G-protein coupled receptors (GPCRs).

Further research should focus on the successful synthesis and purification of the compound, followed by comprehensive in vitro and in vivo screening to elucidate its biological activity profile.

Conclusion

This technical guide has outlined the IUPAC nomenclature, a detailed and rationale-driven synthetic pathway, and predicted physicochemical properties for 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine. The proposed synthesis, centered around a robust reductive amination protocol, provides a clear and actionable route for researchers to access this novel chemical entity. The structural motifs present in the target molecule suggest its potential as a valuable building block in the development of new therapeutic agents.

References

  • LookChem. N-Acetyl-4-piperidone. [Link]

  • Google Patents.
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  • PubChem. 1-Acetylpiperidine. [Link]

  • eBay. JCSSUPER 32161-06-1 1-Acetyl-4-Piperidone 5 gm. [Link]

  • Matassini, C., Clemente, F., & Goti, A. The double reductive amination approach to the synthesis of polyhydroxypiperidines. [Link]

  • PubChem. Cyclohexylamine. [Link]

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  • Sanjay Chemicals (India) Pvt. Ltd. CYCLOHEXYLAMINE. [Link]

  • ResearchGate. Intramolecular reductive amination for the preparation of piperazines. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • AIR Unimi. Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. [Link]

  • Cheméo. Chemical Properties of Cyclohexylamine (CAS 108-91-8). [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • G-CON. Cyclohexylamine (C6H13N) properties. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine (ACMPA)

A Senior Application Scientist's Guide to Investigating a Novel Chemokine Receptor Antagonist Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction 1-acetyl-N-(4-methylcyclohexyl)piperidi...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Investigating a Novel Chemokine Receptor Antagonist

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine, hereafter referred to as ACMPA, is a novel small molecule with structural motifs suggesting potential bioactivity. Its piperidine-4-amine core is a privileged scaffold in medicinal chemistry, while the N-acetyl and N-(4-methylcyclohexyl) substitutions confer specific physicochemical properties that may drive interactions with biological targets. In the absence of published data, this guide proposes a scientifically rigorous framework for the initial characterization of ACMPA. Based on its structure, we hypothesize that ACMPA may function as an antagonist for a G-protein coupled receptor (GPCR), specifically a chemokine receptor.

Chemokines are small cytokines that direct the migration of leukocytes and are pivotal in inflammatory responses, immune surveillance, and numerous disease states including autoimmune disorders, infectious diseases, and cancer.[1][2][3] Their actions are mediated by chemokine receptors, making them attractive targets for therapeutic intervention.[4][5] This document outlines a series of application notes and detailed protocols to investigate ACMPA as a potential antagonist of a hypothetical Gq-coupled chemokine receptor, designated here as "CXR1."

Hypothesized Mechanism of Action: Competitive Antagonism of CXR1

We propose that ACMPA acts as a competitive antagonist at the CXR1 receptor. In this model, ACMPA binds to the same site as the endogenous chemokine ligand but does not activate the receptor. By occupying the binding site, it blocks the chemokine from binding and initiating the downstream signaling cascade. For many chemokine receptors, ligand binding triggers a conformational change, leading to the activation of a Gq protein. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+), a key event in cell activation and chemotaxis.[6][7] ACMPA, as a competitive antagonist, would inhibit this entire sequence of events by preventing the initial ligand-receptor interaction.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CXR1 CXR1 Receptor Gq Gq Protein CXR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ Store (Endoplasmic Reticulum) IP3->Ca_ER Stimulates Release Ca_Cytosol [Ca2+]i ↑ Ca_ER->Ca_Cytosol Response Cellular Response (e.g., Migration) Ca_Cytosol->Response Triggers Chemokine Endogenous Chemokine Chemokine->CXR1 Binds & Activates ACMPA ACMPA (Antagonist) ACMPA->CXR1 Blocks

Caption: Hypothesized CXR1 signaling and point of inhibition by ACMPA.

Application Note 1: Determination of ACMPA Binding Affinity for CXR1

Objective: To quantify the binding affinity of ACMPA for the CXR1 receptor using an in vitro radioligand competition binding assay. This assay is the gold standard for determining a compound's affinity for a receptor.[8][9]

Principle: This experiment measures the ability of unlabeled ACMPA to compete with a radiolabeled ligand (e.g., [125I]-labeled chemokine) for binding to membranes prepared from cells expressing the CXR1 receptor. The concentration of ACMPA that displaces 50% of the radioligand binding (IC50) is determined and used to calculate the inhibitory constant (Ki), a true measure of binding affinity.[10][11]

Protocol: Radioligand Competition Binding Assay

1. Membrane Preparation: a. Culture HEK293 cells stably expressing the human CXR1 receptor to ~90% confluency. b. Harvest cells and wash with ice-cold PBS. c. Lyse the cells by homogenization in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).[10] d. Centrifuge the homogenate to pellet the cell membranes. e. Wash the membrane pellet by resuspension and re-centrifugation. f. Resuspend the final pellet in assay buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.

2. Competition Assay: a. In a 96-well plate, combine the following in a final volume of 250 µL: i. 150 µL of CXR1-expressing cell membranes (typically 10-50 µg protein). ii. 50 µL of ACMPA at various concentrations (e.g., 11-point serial dilution from 100 µM to 1 pM). iii. 50 µL of radiolabeled CXR1 ligand (e.g., [125I]-CCL-X) at a fixed concentration near its Kd value. b. Total Binding Control: Wells containing membranes and radioligand only (no ACMPA). c. Non-Specific Binding (NSB) Control: Wells containing membranes, radioligand, and a high concentration of an unlabeled, known CXR1 ligand (e.g., 10 µM) to saturate the receptors. d. Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[10]

3. Filtration and Counting: a. Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C, pre-soaked in polyethyleneimine).[10] b. Wash the filters rapidly 3-4 times with ice-cold wash buffer to remove unbound radioligand. c. Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.

4. Data Analysis: a. Calculate Specific Binding = Total Binding - Non-Specific Binding. b. Plot the percentage of specific binding against the log concentration of ACMPA. c. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Hypothetical Binding Data for ACMPA
CompoundTargetIC50 (nM)Ki (nM)
ACMPA CXR115.27.8
Control Antagonist CXR15.83.0

Application Note 2: Functional Assessment of ACMPA Antagonism

Objective: To determine the functional potency of ACMPA as an antagonist of CXR1-mediated signaling using a calcium mobilization assay.

Principle: This cell-based assay measures the ability of ACMPA to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by the native chemokine ligand.[12] Cells expressing CXR1 are pre-loaded with a calcium-sensitive fluorescent dye. When the chemokine activates the Gq-coupled receptor, the resulting release of Ca2+ from intracellular stores causes a sharp increase in fluorescence.[6][13] An antagonist will suppress this response in a dose-dependent manner.

Protocol: Fluorescence-Based Calcium Mobilization Assay

1. Cell Preparation: a. Seed HEK293 cells stably expressing CXR1 (or another suitable cell line like CHO cells) into a 96-well, black-walled, clear-bottom plate and grow overnight.[13] b. For some GPCRs, co-transfection with a promiscuous G-protein like Gα16 can help couple the receptor to the calcium signaling pathway.[6][13]

2. Dye Loading: a. Remove the growth medium from the cells. b. Add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an anion transport inhibitor like probenecid (which prevents the dye from being pumped out of the cells).[12][13] c. Incubate for 45-60 minutes at 37°C, protected from light. d. Gently wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES) to remove excess dye.

3. Antagonist Assay: a. Add various concentrations of ACMPA to the wells and incubate for 15-30 minutes. b. Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). c. Establish a baseline fluorescence reading for several seconds. d. The instrument then automatically adds a pre-determined concentration of the CXR1 chemokine agonist (typically the EC80 concentration, which gives 80% of the maximal response) to all wells. e. Immediately measure the fluorescence intensity over time (typically 2-3 minutes) to capture the transient calcium peak.[14]

4. Data Analysis: a. The response is typically measured as the peak fluorescence intensity minus the baseline. b. Plot the percentage of inhibition (relative to the agonist-only control) against the log concentration of ACMPA. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of ACMPA required to inhibit 50% of the chemokine-induced calcium response.

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Seed CXR1-expressing cells in 96-well plate B 2. Load cells with calcium-sensitive dye A->B C 3. Pre-incubate with various [ACMPA] B->C D 4. Place plate in fluorescence reader C->D E 5. Add CXR1 agonist (e.g., EC80 conc.) D->E F 6. Measure fluorescence change over time E->F G 7. Plot % Inhibition vs. [ACMPA] F->G H 8. Calculate IC50 value G->H

Caption: Workflow for the calcium mobilization antagonist assay.

Hypothetical Functional Data for ACMPA
CompoundTargetAssay TypeIC50 (nM)
ACMPA CXR1Calcium Mobilization45.6
Control Antagonist CXR1Calcium Mobilization12.1

Application Note 3: Inhibition of Chemotaxis

Objective: To evaluate the ability of ACMPA to block chemokine-induced cell migration, a key physiological function mediated by CXR1.

Principle: A chemotaxis assay measures the directed movement of cells through a microporous membrane towards a chemoattractant.[15][16] The Boyden chamber assay is a classic method where cells are placed in an upper chamber and the chemoattractant is in the lower chamber, separated by a membrane.[17] If ACMPA is an effective antagonist, it will inhibit the migration of CXR1-expressing cells towards the chemokine in the lower chamber.

Protocol: Boyden Chamber Chemotaxis Assay

1. Cell Preparation: a. Use a leukocyte cell line that endogenously expresses CXR1 (e.g., monocytes, lymphocytes). b. For 18-24 hours prior to the assay, starve the cells in serum-free or low-serum medium to reduce basal migration and enhance responsiveness.[17] c. Resuspend the cells in assay medium (e.g., RPMI with 0.5% BSA) at a concentration of 1-2 x 10^6 cells/mL. d. Pre-incubate the cells with various concentrations of ACMPA or vehicle control for 30 minutes at 37°C.

2. Assay Setup: a. Place the chemoattractant (CXR1 ligand) at an optimal concentration in the lower wells of the Boyden chamber plate. Include a negative control well with assay medium only. b. Place the microporous membrane inserts (e.g., 8 µm pore size for monocytes) over the wells.[17] c. Add 100 µL of the pre-incubated cell suspension to the top of each insert.

3. Incubation: a. Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to allow migration (e.g., 2-4 hours). The optimal time should be determined empirically.

4. Quantification of Migration: a. After incubation, remove the inserts. Carefully wipe the top side of the membrane with a cotton swab to remove non-migrated cells. b. The cells that have migrated to the bottom of the membrane can be fixed and stained (e.g., with Diff-Quik or DAPI) and counted under a microscope. c. Alternatively, a fluorescence-based method can be used. Migrated cells in the bottom chamber can be lysed and quantified using a DNA-binding fluorescent dye like CyQuant GR.[17][18]

5. Data Analysis: a. Express the number of migrated cells in the ACMPA-treated wells as a percentage of the migration seen with the chemokine alone (positive control). b. Plot the percentage of inhibition against the log concentration of ACMPA and determine the IC50 value.

Hypothetical Chemotaxis Inhibition Data for ACMPA
CompoundCell TypeChemoattractantIC50 (nM)
ACMPA CXR1+ MonocytesCXR1 Ligand (10 nM)88.2
Control Antagonist CXR1+ MonocytesCXR1 Ligand (10 nM)25.4

References

  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. [Link]

  • Grimsey, N. L., et al. (2011). Chemokine receptor antagonists with α1-adrenergic receptor blocker activity. PLoS ONE. [Link]

  • Murdoch, C., & Finn, A. (2000). Chemokine receptors and their role in inflammation and infectious diseases. Blood, 95(10), 3032–3043. [Link]

  • Bio-protocol. (2015). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 5(13). [Link]

  • Sherman, H., Pardo, P., & Upton, T. Cell Migration, Chemotaxis and Invasion Assay Protocol. Corning Life Sciences. [Link]

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  • Sartorius. Incucyte® Chemotaxis Cell Migration Assay. Sartorius Group. [Link]

  • Kufareva, I., et al. (2017). Structural Analysis of Chemokine Receptor–Ligand Interactions. Annual Review of Biophysics. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Dror, R. O., et al. (2023). Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5. bioRxiv. [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • González-Vera, J. A., et al. (2020). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. Molecules, 25(21), 5183. [Link]

  • ibidi GmbH. Chemotaxis Assays. ibidi GmbH. [Link]

  • Murdoch, C., & Finn, A. (2000). Chemokine receptors and their role in inflammation and infectious diseases. Blood. [Link]

  • Eurofins Discovery. GPCR Radioligand Binding. Eurofins Discovery. [Link]

  • Assay Genie. Cell Migration/Chemotaxis Assay Kit (96-well, 8 µm). Assay Genie. [Link]

  • Robinson, E., et al. (2003). A Chemokine Receptor Antagonist Inhibits Experimental Breast Tumor Growth. Cancer Research, 63(23), 8360-8365. [Link]

  • Sallusto, F., & Lanzavecchia, A. (2002). Chemokines: role in inflammation and immune surveillance. EMBO Reports. [Link]

  • Creative Bioarray. Ca2+ Mobilization Assay. Creative Bioarray. [Link]

  • Veldkamp, C. T., et al. (2020). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. International Journal of Molecular Sciences, 21(11), 3986. [Link]

  • Rottman, J. B. (1999). Key role of chemokines and chemokine receptors in inflammation, immunity, neoplasia, and infectious disease. Veterinary Pathology, 36(5), 357-367. [Link]

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Application

Application Notes and Protocols for the In Vitro Characterization of 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine

Introduction: A Strategic Approach to Characterizing Novel Piperidine Analogs The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Characterizing Novel Piperidine Analogs

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological entities, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The introduction of novel derivatives, such as 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine, presents an opportunity for new therapeutic discoveries. However, with a novel compound, the primary challenge is the absence of a known biological target.

This document provides a comprehensive, phased approach for the in vitro characterization of 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine, guiding researchers from initial cytotoxicity assessment to target identification and functional validation. This strategy is designed to be a self-validating system, ensuring that data from each phase informs the experimental design of the next, thereby maximizing resource efficiency and the integrity of the findings.

Phase 1: Foundational Assessment - Compound Viability and Purity

Before investigating the specific biological activity of a compound, it is critical to establish its general effect on cell health and its purity. This foundational data prevents misinterpretation of results from subsequent specific assays, where a positive signal could be an artifact of cytotoxicity rather than a true target-specific effect.

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a robust colorimetric method to assess cellular metabolic activity, which serves as a proxy for cell viability.[1] Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into insoluble purple formazan crystals. This initial screen is crucial for determining the appropriate concentration range of the test compound for subsequent cell-based assays, ensuring that observed effects are not simply due to cell death.[2]

Protocol: MTT Cytotoxicity Assay

  • Cell Plating: Seed a relevant cell line (e.g., HEK293 for general toxicity in a human line, or a specific line relevant to a potential therapeutic area) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]

  • Compound Preparation: Prepare a 10 mM stock solution of 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine in a suitable solvent (e.g., DMSO). Perform serial dilutions in serum-free cell culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Remove the culture medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells for "vehicle control" (medium with DMSO) and "untreated control" (medium only).

  • Incubation: Incubate the plate for a period relevant to the intended therapeutic application (typically 24 to 72 hours).[1]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).[3]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT.[3]

  • Solubilization: Carefully remove the medium and add 100-130 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[1]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the concentration-response curve to determine the CC₅₀ (50% cytotoxic concentration).

ParameterRecommended ConditionRationale
Cell Line HEK293, HepG2, or relevant disease model lineStart with a standard, robust cell line. HepG2 can indicate potential hepatotoxicity.
Compound Conc. 10-point, 3-fold serial dilution from 100 µMCovers a broad range to accurately determine the CC₅₀.
Incubation Time 24, 48, and 72 hoursAssesses both acute and longer-term toxicity.
Controls Untreated, Vehicle (DMSO), Positive Control (e.g., Doxorubicin)Ensures assay validity and differentiates compound effects from solvent effects.

Phase 2: Target Identification - Broad Pharmacological Profiling

With a non-cytotoxic concentration range established, the next logical step for a compound with an unknown target is to perform a broad pharmacological screen. This is a cost-effective approach to rapidly identify potential off-target liabilities and, crucially, to generate hypotheses about the primary therapeutic target.[4] These services utilize high-throughput binding assays to assess a compound's activity against a wide panel of receptors, transporters, enzymes, and ion channels.[5][6]

Workflow: From Uncharacterized Compound to Validated Hit

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Target Validation & Characterization A Novel Compound: 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine B Cytotoxicity Assay (MTT) Determine CC₅₀ A->B Assess general toxicity C Broad Target Screen (e.g., SafetyScreen Panel) B->C Use non-toxic concentrations D Data Analysis: Identify Potential 'Hits' (e.g., >50% inhibition @ 10µM) C->D Generate target hypothesis E Primary Assay: Radioligand Binding Determine Affinity (Ki) D->E Validate primary interaction F Secondary Assay: Functional Response (e.g., cAMP, Ca²⁺ Flux) Determine Potency (EC₅₀) & Efficacy E->F Confirm functional activity G Validated Hit: Characterized Pharmacological Profile F->G

Caption: A phased workflow for in vitro characterization.

Recommendation: Submit the compound for screening against a comprehensive safety panel, such as the Eurofins SpectrumScreen® or the WuXi AppTec Mini Safety Panel.[4][7] A standard approach is to screen at a concentration of 10 µM. Any target showing significant inhibition (typically >50%) is considered a potential "hit" and warrants further investigation.

Phase 3: Target Validation and Functional Characterization

Let us hypothesize that the broad pharmacological screen identified a significant interaction (>70% inhibition at 10 µM) with the human Adenosine A₁ Receptor , a Gαi-coupled GPCR. The next steps are to validate this interaction and determine the functional consequence of compound binding.

Primary Assay: Radioligand Binding for Affinity Determination

A radioligand binding assay is the gold standard for confirming a direct interaction between a compound and a receptor and for quantifying the compound's binding affinity (Kᵢ).[8] This assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand that has a known high affinity for the target receptor.[9]

Protocol: A₁ Receptor Competitive Radioligand Binding Assay

  • Membrane Preparation: Use commercially available cell membranes prepared from a cell line stably overexpressing the human Adenosine A₁ Receptor (e.g., CHO-K1 or HEK293 cells). Thaw the membrane aliquot and resuspend in the assay binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[10]

  • Assay Setup: The assay is performed in a 96-well plate with a final volume of 250 µL per well.[10]

    • Total Binding: Add 150 µL of membranes, 50 µL of assay buffer, and 50 µL of the radioligand ([³H]-DPCPX, a known A₁ antagonist) at a final concentration near its Kₔ.

    • Non-Specific Binding (NSB): Add 150 µL of membranes, 50 µL of a saturating concentration of a known non-radioactive A₁ ligand (e.g., 10 µM NECA), and 50 µL of the radioligand.

    • Compound Competition: Add 150 µL of membranes, 50 µL of 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine at various concentrations (e.g., 11-point, half-log dilutions from 10 µM), and 50 µL of the radioligand.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.[10]

  • Filtration: Rapidly terminate the reaction by vacuum filtration onto a PEI-presoaked glass fiber filter plate (e.g., GF/C filters) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[11]

  • Washing: Wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioligand.[10]

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[10]

  • Data Analysis:

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[10]

ParameterRecommended ConditionRationale
Receptor Source CHO-K1 or HEK293 cell membranes expressing human A₁RProvides a clean, specific system with high receptor density.
Radioligand [³H]-DPCPX (Antagonist)A well-characterized, high-affinity radioligand for the A₁ receptor.
Radioligand Conc. ~1 nM (at or near its Kₔ)Optimal concentration for sensitivity in a competition assay.
Incubation Time/Temp 60 min at 30°CEnsures binding has reached equilibrium.
NSB Definition 10 µM NECAA high concentration of a known ligand to saturate all specific binding sites.
Secondary Assay: Functional cAMP Assay for Potency and Efficacy

Since the Adenosine A₁ Receptor is Gαi-coupled, its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[12] A functional assay is required to determine if 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine acts as an agonist (inhibits cAMP production) or an antagonist (blocks the cAMP inhibition caused by a known agonist).

Hypothetical Signaling Pathway: A₁ Receptor (Gαi-coupled)

G cluster_0 Cell Membrane A1R Adenosine A₁ Receptor G_protein Gαi/βγ A1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP (Decreased) AC->cAMP converts Ligand Agonist (e.g., Adenosine) Ligand->A1R ATP ATP ATP->AC

Caption: A₁ receptor activation inhibits cAMP production.

Protocol: HTRF cAMP Functional Assay (Antagonist Mode)

This protocol aims to determine if the test compound can block the effect of a known A₁ receptor agonist (e.g., NECA).

  • Cell Culture: Use a cell line stably expressing the human Adenosine A₁ Receptor (e.g., CHO-hA1). Plate cells in a 384-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine in stimulation buffer.

  • Antagonist Incubation: Add the diluted test compound to the cells and incubate for 15-30 minutes.

  • Agonist Challenge: Add a known A₁R agonist (e.g., NECA) at its EC₈₀ concentration to all wells (except for the negative control). This stimulates the Gαi pathway, leading to a decrease in cAMP.

  • Forskolin Stimulation: Simultaneously or subsequently, add forskolin to all wells. Forskolin directly activates adenylyl cyclase, causing a large increase in cAMP. The agonist (NECA) will inhibit this rise. An effective antagonist will block this inhibition, restoring cAMP levels.

  • Cell Lysis and Detection: After a 30-minute incubation, add the HTRF lysis reagents containing the anti-cAMP antibody conjugated to an acceptor fluorophore and a cAMP analog linked to a donor fluorophore.[13]

  • Signal Reading: Incubate in the dark for 60 minutes and read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of intracellular cAMP.

  • Data Analysis: Plot the HTRF signal against the log concentration of the test compound. Fit the data to determine the IC₅₀, which represents the concentration at which the compound blocks 50% of the NECA-induced effect. This value can be used to calculate the antagonist affinity constant (Kₑ).

Conclusion

This application note outlines a systematic, multi-phase workflow for the initial in vitro characterization of a novel compound, 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine, for which the biological target is unknown. By progressing from broad cytotoxicity and pharmacological profiling to specific target binding and functional assays, researchers can efficiently identify and validate a mechanism of action. This structured approach, grounded in established methodologies, ensures the generation of reliable and reproducible data, forming a solid foundation for further drug development efforts.

References

  • Eurofins Discovery. (n.d.). SpectrumScreen Binding Panel for Safety Pharmacology Profiling. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. The American journal of physiology, 265(4 Pt 1), L421–L429. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Markossian, S., et al. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Wang, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8. Retrieved from [Link]

  • Parravicini, C., et al. (2010). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Naunyn-Schmiedeberg's archives of pharmacology, 381(4), 333–343. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Le Grand, B. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. Retrieved from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]

  • InfinixBio. (n.d.). How To Meet The Regulatory Requirements For Preclinical Assay Development. Retrieved from [Link]

  • JoVE. (n.d.). In Vitro Drug Release Testing: Overview, Development and Validation. Retrieved from [Link]

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Method

Application Notes &amp; Protocols for 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis, purification, and characterization of the novel compound, 1-acetyl-N-(4-me...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis, purification, and characterization of the novel compound, 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine. The piperidine scaffold is a cornerstone in medicinal chemistry, and understanding the synthetic nuances and analytical validation of its derivatives is paramount for the advancement of drug discovery programs.[1][2] The protocols outlined herein are designed to be robust and reproducible, offering detailed step-by-step instructions and the scientific rationale behind key experimental choices. While direct literature for the title compound is not available, the methodologies presented are predicated on well-established and analogous synthetic transformations for substituted piperidines.[3][4][5] This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel piperidine-based compounds.

Introduction: The Significance of the Piperidine Moiety

The piperidine ring is a privileged scaffold in modern drug discovery, appearing in a vast array of approved pharmaceuticals and clinical candidates. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, as well as its capacity to serve as a versatile template for three-dimensional diversification. The specific compound, 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine, combines several key structural features: an N-acetylated piperidine ring, which can influence receptor binding and bioavailability[6], and a bulky, lipophilic N-cyclohexyl substituent, which can enhance interactions with hydrophobic pockets in target proteins.

This guide will detail a proposed two-step synthetic sequence commencing with commercially available 1-acetyl-4-piperidone. The synthesis involves a reductive amination followed by characterization using modern analytical techniques.

Proposed Synthetic Pathway

The synthesis of 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine can be efficiently achieved through a two-step process involving a reductive amination of 1-acetyl-4-piperidone with 4-methylcyclohexylamine.

Synthetic Pathway A 1-acetyl-4-piperidone C Intermediate Imine A->C Reaction B 4-methylcyclohexylamine B->C Reaction D 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine C->D Reduction (Sodium triacetoxyborohydride)

Sources

Application

The Piperidine Scaffold as a Versatile Tool in Drug Discovery: Application Notes and Protocols for the Synthesis and Evaluation of Novel Analgesics

Authored by: A Senior Application Scientist Introduction: The Enduring Importance of the Piperidine Moiety in Medicinal Chemistry The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Enduring Importance of the Piperidine Moiety in Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant and prevalent structural motifs in modern pharmaceuticals.[1][2] Its ubiquity is not coincidental; the piperidine scaffold imparts a range of desirable physicochemical and pharmacological properties to drug candidates.[2][3] This includes modulating lipophilicity and aqueous solubility, providing a three-dimensional structure that can effectively probe the binding pockets of biological targets, and enhancing metabolic stability.[2][3] Consequently, piperidine derivatives have found applications across a wide spectrum of therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.[2][4]

This document provides a comprehensive guide for researchers and drug development professionals on the design, synthesis, and biological evaluation of novel piperidine-based compounds, using the representative molecule, 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine , as a case study for the development of potential analgesics targeting the µ-opioid receptor. While specific data for this exact molecule is not extensively published, its structure embodies key features of many successful piperidine-based therapeutics. The protocols outlined herein are based on well-established and validated methodologies in the field of medicinal chemistry.

Hypothetical Target Rationale: Targeting the µ-Opioid Receptor for Analgesia

The µ-opioid receptor is a well-validated target for the management of pain, and many potent analgesics, including morphine, incorporate a piperidine-like structure.[5] The N-substituted piperidine moiety can engage in crucial interactions within the receptor's binding site. The design of novel piperidine derivatives often aims to optimize these interactions to achieve high potency and selectivity, while minimizing off-target effects that can lead to adverse events.

The structure of 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine suggests a scaffold that can be systematically modified to explore the structure-activity relationship (SAR) at the µ-opioid receptor. The 4-methylcyclohexyl group can be varied to probe hydrophobic pockets, while the acetyl group on the piperidine nitrogen can be replaced with other substituents to modulate basicity and interactions with the receptor.

Synthetic Workflow and Protocols

A plausible and efficient synthetic route to 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine and its analogs can be achieved through a multi-step process starting from commercially available materials. The general workflow is depicted below.

G cluster_0 Synthesis of 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine A 1-Boc-4-aminopiperidine F Reductive Amination A->F B 4-Methylcyclohexanone B->F C tert-butyl 4-((4-methylcyclohexyl)amino)piperidine-1-carboxylate G Boc Deprotection C->G TFA or HCl D N-(4-methylcyclohexyl)piperidin-4-amine H Acetylation D->H Acetyl Chloride or Acetic Anhydride E 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine F->C NaBH(OAc)3 G->D H->E

Caption: Synthetic workflow for 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine.

Protocol 1: Synthesis of tert-butyl 4-((4-methylcyclohexyl)amino)piperidine-1-carboxylate (Intermediate 1)

Rationale: This step involves the reductive amination between a protected aminopiperidine and a cyclohexanone derivative. The use of a Boc protecting group on the piperidine nitrogen prevents unwanted side reactions. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.

Materials:

  • 1-Boc-4-aminopiperidine (1.0 eq)

  • 4-Methylcyclohexanone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of 1-Boc-4-aminopiperidine in anhydrous DCM, add 4-methylcyclohexanone and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-18 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired intermediate.

Protocol 2: Synthesis of N-(4-methylcyclohexyl)piperidin-4-amine (Intermediate 2)

Rationale: The Boc protecting group is acid-labile and can be efficiently removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to yield the free secondary amine.

Materials:

  • tert-butyl 4-((4-methylcyclohexyl)amino)piperidine-1-carboxylate (1.0 eq)

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve the Boc-protected intermediate in DCM.

  • Add TFA (or 4M HCl in dioxane) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO3 solution to neutralize the excess acid.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate to yield the deprotected amine, which can often be used in the next step without further purification.

Protocol 3: Synthesis of 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine (Final Compound)

Rationale: The final step is a standard N-acetylation of the piperidine nitrogen using acetyl chloride or acetic anhydride in the presence of a base to neutralize the HCl or acetic acid byproduct.

Materials:

  • N-(4-methylcyclohexyl)piperidin-4-amine (1.0 eq)

  • Acetyl chloride (1.1 eq) or Acetic anhydride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Methanol and dichloromethane for elution

Procedure:

  • Dissolve N-(4-methylcyclohexyl)piperidin-4-amine and TEA in anhydrous DCM and cool to 0 °C.

  • Add acetyl chloride or acetic anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Wash the reaction mixture with saturated aqueous NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the final compound.

Biological Evaluation Workflow and Protocols

The following workflow outlines the key steps for evaluating the biological activity of the synthesized compound as a potential µ-opioid receptor agonist.

G cluster_1 Biological Evaluation Cascade A Primary Screening: Radioligand Binding Assay B Secondary Screening: Functional Assay (e.g., cAMP accumulation) A->B Determine Potency (EC50/IC50) C In Vitro ADME Profiling B->C Assess Drug-like Properties E In Vivo Efficacy Studies B->E Promising Candidates D Lead Optimization C->D Iterative SAR Studies

Caption: A typical workflow for the biological evaluation of a novel compound.

Protocol 4: Primary Screening - µ-Opioid Receptor Radioligand Binding Assay

Rationale: This assay determines the affinity of the test compound for the µ-opioid receptor by measuring its ability to displace a known radiolabeled ligand (e.g., [³H]-DAMGO). A lower IC50 value indicates a higher binding affinity.

Materials:

  • Membranes from cells expressing the human µ-opioid receptor

  • [³H]-DAMGO (radioligand)

  • Test compound (1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine) at various concentrations

  • Naloxone (non-selective opioid antagonist for determining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • In a 96-well plate, add assay buffer, cell membranes, and the test compound at various concentrations.

  • For total binding wells, add vehicle instead of the test compound.

  • For non-specific binding wells, add a high concentration of naloxone.

  • Add [³H]-DAMGO to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the incubation by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound.

Data Presentation:

CompoundIC50 (nM) for µ-Opioid Receptor Binding
Morphine (Reference)5.2
1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine [Hypothetical Value, e.g., 15.8]
Protocol 5: Secondary Screening - Functional Assay (cAMP Accumulation Assay)

Rationale: The µ-opioid receptor is a Gi-coupled GPCR, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the functional activity of the test compound as an agonist.

Materials:

  • CHO cells stably expressing the human µ-opioid receptor

  • Forskolin (an adenylyl cyclase activator)

  • Test compound at various concentrations

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Cell culture medium and reagents

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with the test compound at various concentrations for a short period.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Incubate for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

  • Generate a dose-response curve and determine the EC50 value of the test compound.

Data Presentation:

CompoundEC50 (nM) for cAMP Inhibition% Max Inhibition (vs. DAMGO)
DAMGO (Reference Agonist)2.5100
1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine [Hypothetical Value, e.g., 25.1] [Hypothetical Value, e.g., 95]

Conclusion

The piperidine scaffold is a cornerstone of modern drug discovery, offering a versatile platform for the design of novel therapeutics. The protocols detailed in this guide provide a robust framework for the synthesis and biological evaluation of piperidine derivatives, exemplified by the hypothetical analgesic candidate, 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine. By systematically applying these methodologies, researchers can effectively explore the chemical space around this privileged scaffold and advance the development of new and improved medicines.

References

  • O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids: a kaleidoscope of structures and biological activities. Natural Product Reports, 17(5), 435-446. [Link]

  • Lounasmaa, M., & Hanhinen, P. (1998). The piperidine alkaloids. In The Alkaloids: Chemistry and Biology (Vol. 51, pp. 1-105). Academic Press. [Link]

  • Rubiralta, M., Giralt, E., & Diez, A. (1991).
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274. [Link]

  • Karpenko, I. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4785. [Link]

  • Ahmadi, A., et al. (2009). Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl)(cyclohexyl)] 4-piperidinol and 1-[1-(4-methoxyphenyl)(cyclohexyl)] 4-piperidinol as two new phencyclidine derivatives. Arzneimittelforschung, 59(4), 202-206. [Link]

  • Kwiecień, H., & Olejarz, W. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 223, 113642. [Link]

  • Dandepally, S. R., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), a451-a465. [Link]

  • Zhang, H., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. European Journal of Medicinal Chemistry, 105, 136-145. [Link]

  • Hussain, M. A., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds, 43(5), 4386-4403. [Link]

  • Traynor, J. R., & Whistler, J. L. (2011). The yin and yang of opioid receptor signalling. Purinergic Signalling, 7(1), 21-29. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction This technical support guide is designed to assist you in troubleshooting and optimizing the synthesis of 1-acetyl-N-(4-methylcyclohexyl)piperi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical support guide is designed to assist you in troubleshooting and optimizing the synthesis of 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine. Low yields in this multi-step synthesis can arise from various factors in the key stages of reductive amination and N-acetylation. As your dedicated Senior Application Scientist, this guide provides in-depth, experience-driven insights and actionable solutions to enhance your synthetic outcomes. The methodologies described herein are structured to be self-validating, ensuring reliable and reproducible results.

Overall Synthetic Pathway

The synthesis of 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine is typically achieved in a two-step process. Understanding the nuances of each step is critical for troubleshooting.

Synthetic_Pathway A Piperidin-4-one C N-(4-methylcyclohexyl)piperidin-4-amine (Intermediate) A->C Reductive Amination (e.g., NaBH(OAc)₃) B 4-Methylcyclohexylamine B->C E 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine (Final Product) C->E N-Acetylation (Base, e.g., Et₃N) D Acetic Anhydride or Acetyl Chloride D->E Troubleshooting_Workflow start Low Final Yield check_intermediate Analyze Intermediate Yield & Purity (NMR, LC-MS) start->check_intermediate low_intermediate_yield Intermediate Yield is Low check_intermediate->low_intermediate_yield acetylation_issue Intermediate is Pure, but Final Yield is Low check_intermediate->acetylation_issue ra_q1 Check Reagents: - Amine/Ketone Purity - STAB activity (anhydrous) low_intermediate_yield->ra_q1 Yes ac_q1 Check Reagents: - Anhydrous Acetic Anhydride - Dry Base (Et3N) - Anhydrous Solvent acetylation_issue->ac_q1 Yes ra_q2 Optimize RA Conditions: - Add catalytic acid - Check solvent dryness - Vary temperature/time ra_q1->ra_q2 ra_q3 Review Workup/Purification: - Check for losses during extraction - Optimize chromatography ra_q2->ra_q3 end Improved Yield ra_q3->end ac_q2 Optimize Acetylation: - Ensure sufficient base (≥1.2 eq) - Control temperature (start at 0°C) - Monitor with TLC/LC-MS ac_q1->ac_q2 ac_q3 Review Workup/Purification: - Avoid harsh acidic/basic conditions - Optimize final purification ac_q2->ac_q3 ac_q3->end

Optimization

Technical Support Center: Synthesis of 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine

Welcome to the technical support center for the synthesis of 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and minimize byproduct formation in this multi-step synthesis. Drawing from established chemical principles and extensive laboratory experience, this resource provides in-depth troubleshooting advice and optimized protocols to ensure the highest purity and yield of your target compound.

The synthesis of 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine is a nuanced process that, while straightforward in principle, presents several opportunities for byproduct formation that can complicate purification and compromise the quality of the final product. This guide will address these potential pitfalls in a comprehensive question-and-answer format, focusing on the critical steps of reductive amination and N-acetylation.

I. General Questions & Synthesis Overview

What is the most common synthetic route for 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine?

The most direct and commonly employed synthetic route involves a two-step process starting from commercially available 1-acetyl-4-piperidone. This approach is often favored for its efficiency and control over the final product's structure. The key transformation is a reductive amination reaction between 1-acetyl-4-piperidone and 4-methylcyclohexylamine.

A graphical representation of this synthetic pathway is provided below:

Synthesis_Overview 1-acetyl-4-piperidone 1-acetyl-4-piperidone Reductive_Amination Reductive Amination 1-acetyl-4-piperidone->Reductive_Amination 4-methylcyclohexylamine 4-methylcyclohexylamine 4-methylcyclohexylamine->Reductive_Amination Target_Molecule 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine Reductive_Amination->Target_Molecule

Caption: A high-level overview of the primary synthetic route.

II. Troubleshooting the Reductive Amination Step

Reductive amination is a cornerstone of amine synthesis, but it is not without its challenges.[1][2] This section will address the most common issues encountered during the reaction of 1-acetyl-4-piperidone with 4-methylcyclohexylamine.

FAQ 1: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent its formation?

This is a classic case of over-alkylation , where the desired secondary amine product reacts further with the starting ketone to form an undesired tertiary amine.[1]

Causality: The newly formed secondary amine is still nucleophilic and can compete with the primary amine (4-methylcyclohexylamine) in reacting with the remaining 1-acetyl-4-piperidone. This leads to the formation of a tertiary amine byproduct.

Prevention Strategies:

  • Stoichiometry Control: Employing a slight excess of the primary amine (4-methylcyclohexylamine), typically 1.2 to 1.5 equivalents, can shift the equilibrium in favor of the desired secondary amine formation.

  • Stepwise Procedure: For reactions where dialkylation is a persistent issue, a stepwise approach can be beneficial.[3] First, allow the imine to form completely by mixing the ketone and primary amine, often with a dehydrating agent like molecular sieves. Then, introduce the reducing agent to selectively reduce the imine.[3]

Over-alkylation_Byproduct Ketone 1-acetyl-4-piperidone Desired_Product Desired Secondary Amine Ketone->Desired_Product + Primary Amine Primary_Amine 4-methylcyclohexylamine Primary_Amine->Desired_Product Byproduct Tertiary Amine Byproduct Desired_Product->Byproduct + Ketone

Sources

Troubleshooting

Technical Support Center: Optimizing 4-Aminopiperidine Analogs

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-aminopiperidine analogs. This guide is designed to provide you with in-depth troubleshooting strategi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-aminopiperidine analogs. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to overcome common experimental hurdles and enhance the potency and selectivity of your compounds.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the synthesis, testing, and optimization of 4-aminopiperidine analogs. Each entry provides a detailed explanation of the underlying principles and actionable steps to resolve the issue.

Issue 1: My 4-aminopiperidine analog exhibits low target potency.

Low potency is a common initial challenge. A systematic approach to exploring the structure-activity relationship (SAR) is crucial for identifying modifications that enhance binding affinity.

Causality and Resolution:

The potency of 4-aminopiperidine analogs is highly sensitive to the nature and position of substituents on both the piperidine ring and any attached aromatic systems.[1][2][3] Strategic modifications can improve interactions with the target's binding pocket.

Experimental Workflow for Potency Improvement:

Potency_Improvement_Workflow Start Low Potency Analog N1_Mod N1-Position Modifications Explore various alkyl, aryl, and acyl groups. Start->N1_Mod C4_Mod C4-Amino Group Modifications Introduce different substituents on the amino group. Start->C4_Mod Aryl_Mod Aryl Ring Substitutions Investigate electronic and steric effects of substituents. Start->Aryl_Mod Assay In Vitro Potency Assay (e.g., binding assay, functional assay) N1_Mod->Assay C4_Mod->Assay Aryl_Mod->Assay Analyze Analyze SAR Data Identify trends and select promising modifications. Assay->Analyze Analyze->N1_Mod Iterate Analyze->C4_Mod Iterate Analyze->Aryl_Mod Iterate Optimized Optimized Analog Analyze->Optimized

Caption: Iterative workflow for enhancing the potency of 4-aminopiperidine analogs.

Step-by-Step Protocols:

  • N1-Position Modifications: The piperidine nitrogen (N1) is a key handle for modification.

    • Protocol: Reductive Amination. A versatile method for introducing a variety of substituents at the N1 position is reductive amination.[1]

      • Dissolve the N-Boc protected 4-aminopiperidine in a suitable solvent such as dichloroethane (DCE).

      • Add the desired aldehyde or ketone (1.1 equivalents).

      • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise.

      • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

      • Quench the reaction with saturated sodium bicarbonate solution and extract with an organic solvent.

      • Purify the product by column chromatography.

      • Remove the Boc protecting group using standard conditions (e.g., TFA in DCM or HCl in dioxane).

  • C4-Amino Group Modifications: The 4-amino group provides another site for diversification.

    • Protocol: Acylation. To introduce amide functionalities:

      • Dissolve the N1-protected 4-aminopiperidine in a solvent like dichloromethane (DCM) with a non-nucleophilic base (e.g., triethylamine or DIPEA).

      • Cool the solution to 0°C.

      • Add the desired acyl chloride or anhydride (1.1 equivalents) dropwise.

      • Allow the reaction to warm to room temperature and stir until completion.

      • Wash the reaction mixture with water and brine, then dry over sodium sulfate.

      • Purify by column chromatography.

  • Aryl Ring Substitutions: If your analog contains an aromatic moiety, explore substitutions on this ring to probe electronic and steric effects.[4]

Issue 2: My analog has good potency but poor selectivity.

Lack of selectivity can lead to off-target effects and potential toxicity. Improving selectivity often involves fine-tuning the molecule's shape and electronic properties to favor binding to the desired target over others.

Causality and Resolution:

Selectivity arises from subtle differences in the binding pockets of related proteins. Introducing bulky groups or specific hydrogen bond donors/acceptors can exploit these differences.[5][6]

Strategies for Improving Selectivity:

  • Introduce Steric Hindrance: Adding bulky substituents can prevent the analog from fitting into the binding sites of smaller, related off-targets.

  • Rigidify the Scaffold: Conformationally restricting the molecule, for example, by introducing cyclic structures, can lock it into a bioactive conformation that is specific for the intended target.[7]

  • Exploit Unique Interactions: Identify unique residues in the target's binding pocket (e.g., a cysteine) and design modifications to form specific interactions, such as covalent bonds.[8]

Data Summary: Impact of Substituents on Selectivity

ModificationRationalePotential Outcome
Introduction of a tert-butyl groupIncrease steric bulkImproved selectivity against smaller binding pockets
Replacement of a phenyl with a naphthyl groupExplore larger hydrophobic pocketsEnhanced selectivity if the target has a suitable pocket
Introduction of a hydroxyl or amino groupForm specific hydrogen bondsIncreased selectivity if the target has a unique H-bond donor/acceptor
Issue 3: My analog is potent in vitro but shows poor metabolic stability.

High in vitro potency is a great start, but poor metabolic stability can limit in vivo efficacy due to rapid clearance.

Causality and Resolution:

4-aminopiperidine analogs are often metabolized by cytochrome P450 enzymes, with N-dealkylation being a common pathway.[9][10] The site of metabolism can be predicted and blocked to improve stability.

Troubleshooting Metabolic Instability:

Metabolic_Stability_Workflow Start Analog with Poor Metabolic Stability Metabolite_ID Metabolite Identification Incubate with liver microsomes and analyze by LC-MS/MS. Start->Metabolite_ID Identify_Soft_Spot Identify Metabolic 'Soft Spot' (e.g., site of oxidation or N-dealkylation) Metabolite_ID->Identify_Soft_Spot Block_Metabolism Block Metabolism at Soft Spot - Introduce fluorine or deuterium - Replace labile group with a more stable isostere Identify_Soft_Spot->Block_Metabolism Reassay Re-evaluate Metabolic Stability (e.g., microsomal stability assay) Block_Metabolism->Reassay Stable_Analog Metabolically Stable Analog Reassay->Stable_Analog

Caption: Workflow for improving the metabolic stability of 4-aminopiperidine analogs.

Experimental Protocols:

  • Protocol: In Vitro Microsomal Stability Assay

    • Prepare a solution of your test compound.

    • Incubate the compound with liver microsomes (e.g., human or rat) and NADPH (as a cofactor) at 37°C.

    • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the in vitro half-life (t½).

  • Strategies for Blocking Metabolism:

    • Deuteration: Replacing a hydrogen atom at a metabolic "soft spot" with deuterium can slow down metabolism due to the kinetic isotope effect.

    • Fluorination: Introducing a fluorine atom can block sites of oxidation and alter the electronic properties of the molecule.[11]

    • Isosteric Replacement: Replace metabolically labile groups with more stable isosteres (e.g., replacing an ester with an amide).[12]

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects associated with 4-aminopiperidine analogs?

A: Off-target effects are highly dependent on the specific structure of the analog. However, due to the basic nitrogen in the piperidine ring, these compounds can interact with various receptors and ion channels. Common off-targets can include dopaminergic, serotonergic, and adrenergic receptors.[5] It is crucial to perform broad panel screening for lead compounds to identify potential off-target liabilities early in the drug discovery process.[13][14]

Q2: Which in vitro assays are most predictive of in vivo efficacy for this class of compounds?

A: A combination of assays is recommended.

  • Target-based assays: Binding assays (e.g., radioligand binding, SPR) to determine affinity (Ki or Kd) and functional assays (e.g., enzyme inhibition, receptor activation/inhibition) to measure potency (IC50 or EC50) are essential.

  • Cell-based assays: These assays provide a more physiologically relevant context and can help assess cell permeability and engagement with the target in a cellular environment.

  • ADME assays: In vitro assessment of metabolic stability (microsomal stability), permeability (e.g., PAMPA, Caco-2), and plasma protein binding are critical for predicting pharmacokinetic behavior.

Q3: How can I improve the aqueous solubility of my 4-aminopiperidine analogs?

A: Poor solubility can hinder biological testing and formulation.

  • Introduce Polar Groups: Incorporating polar functional groups, such as hydroxyls, amines, or amides, can increase hydrophilicity. The 4-aminopiperidine moiety itself is often included to enhance solubility.[15]

  • Salt Formation: The basic nitrogen of the piperidine ring can be protonated to form salts (e.g., hydrochloride, tartrate), which often have significantly higher aqueous solubility than the free base.

  • Reduce LogP: Modify the structure to reduce its lipophilicity (LogP). This can be achieved by removing greasy alkyl or aryl groups or introducing polar functionalities.

Q4: I am having trouble with the synthesis and purification of my analogs. What are some common pitfalls?

A:

  • Protecting Groups: The 4-amino and piperidine nitrogen often require orthogonal protecting groups (e.g., Boc and Cbz) to achieve selective modification. Inefficient protection or deprotection can lead to side products.

  • Purification: The basic nature of the piperidine nitrogen can cause streaking on silica gel chromatography. Using a mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide) can improve peak shape. Alternatively, reverse-phase chromatography is often effective for purifying these compounds.

  • Removal of Excess Reagents: Removing excess starting materials like 4-aminopiperidine can be challenging if the product has similar properties. Careful consideration of stoichiometry or the use of scavengers can be beneficial.[16]

References

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). ACS Medicinal Chemistry Letters. Retrieved January 28, 2026, from [Link]

  • Evaluation of a 4-aminopiperidine replacement in several series of CCR5 antagonists. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. (2022). European Journal of Medicinal Chemistry. Retrieved January 28, 2026, from [Link]

  • Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. (2004). Journal of Medicinal Chemistry. Retrieved January 28, 2026, from [Link]

  • Lead optimization of a 4-aminopyridine benzamide scaffold to identify potent, selective, and orally bioavailable TYK2 inhibitors. (2013). Journal of Medicinal Chemistry. Retrieved January 28, 2026, from [Link]

  • 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. (2003). Bioorganic & Medicinal Chemistry Letters. Retrieved January 28, 2026, from [Link]

  • How to remove excess 4-amino piperidine from reaction medium? (2018). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004). Bioorganic & Medicinal Chemistry Letters. Retrieved January 28, 2026, from [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. (2023). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. (2010). PLOS Computational Biology. Retrieved January 28, 2026, from [Link]

  • Substituted 4-aminopiperidines having high in vitro affinity and selectivity for the cloned human dopamine D4 receptor. (1996). Journal of Medicinal Chemistry. Retrieved January 28, 2026, from [Link]

  • Mapping the off-target effects of every FDA-approved drug in existence. (2024). LessWrong. Retrieved January 28, 2026, from [Link]

  • SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement. (2002). Journal of Medicinal Chemistry. Retrieved January 28, 2026, from [Link]

  • GPU-Accelerated Virtual Screening and Molecular Dynamics Simulations for Identification of Novel DPP-4 Inhibitors. (n.d.). ACS Omega. Retrieved January 28, 2026, from [Link]

  • Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. (2007). Organic & Biomolecular Chemistry. Retrieved January 28, 2026, from [Link]

  • 4-Aminoarylguanidine and 4-aminobenzamidine derivatives as potent and selective urokinase-type plasminogen activator inhibitors. (2002). Bioorganic & Medicinal Chemistry Letters. Retrieved January 28, 2026, from [Link]

  • Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. (2024). MDPI. Retrieved January 28, 2026, from [Link]

  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. (2018). eScholarship.org. Retrieved January 28, 2026, from [Link]

  • Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. (2024). Scientific Reports. Retrieved January 28, 2026, from [Link]

  • Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors. (2007). Journal of Medicinal Chemistry. Retrieved January 28, 2026, from [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2021). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

Ensuring Reproducibility in Experiments Using 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine: A Comparative Guide

For researchers, scientists, and drug development professionals, the quest for novel chemical entities is paralleled by the critical need for experimental reproducibility.[1][2][3] This guide provides an in-depth technic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel chemical entities is paralleled by the critical need for experimental reproducibility.[1][2][3] This guide provides an in-depth technical framework for ensuring the reproducibility of experiments involving the complex piperidine derivative, 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine. By examining the intricacies of its handling, characterization, and use in a representative experimental workflow, this document aims to equip researchers with the tools to generate reliable and transferable data. Furthermore, a comparative analysis with alternative compounds will be presented to aid in the selection of appropriate molecules for specific research applications.

Introduction to 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine and the Imperative of Reproducibility

1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine is a substituted piperidine, a structural motif prevalent in a vast array of pharmaceuticals and biologically active compounds.[4] The presence of an acetyl group, a secondary amine, and a substituted cyclohexane ring introduces stereochemical complexity and potential for various chemical interactions, making it a molecule of interest in medicinal chemistry and drug discovery. However, these same features present challenges to experimental reproducibility. Factors such as isomeric purity, stability, and precise quantification can significantly impact experimental outcomes.[5]

Reproducibility is the cornerstone of scientific progress, ensuring that findings can be independently verified and built upon.[1][2] In the context of chemical and biological experiments, this means that a different research team, using the same methodology, should be able to obtain comparable results within an acceptable margin of error.[1] This guide will dissect the critical parameters that must be controlled to achieve this standard when working with 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine.

Foundational Pillars of Reproducibility: A Self-Validating Experimental Workflow

To ensure that experimental results are not artifacts of a specific laboratory's setup, a self-validating system of protocols is essential.[1] This involves meticulous documentation, rigorous material characterization, and a deep understanding of the potential sources of variability.

G cluster_0 Pre-Experimental Phase cluster_1 Experimental Phase cluster_2 Post-Experimental Phase Material_Procurement Material Procurement & Supplier Qualification Characterization Comprehensive Characterization (Purity, Isomeric Ratio, Identity) Material_Procurement->Characterization Verification Stability_Assessment Stability Assessment (Solvent, Temperature, pH) Characterization->Stability_Assessment Informs Documentation_1 Detailed Protocol & SOP Development Stability_Assessment->Documentation_1 Defines Parameters Reagent_Prep Precise Reagent Preparation (Concentration, Solvent) Documentation_1->Reagent_Prep Guides Reaction_Execution Controlled Reaction Execution (Temperature, Time, Atmosphere) Reagent_Prep->Reaction_Execution Workup_Purification Standardized Work-up & Purification Reaction_Execution->Workup_Purification Data_Acquisition Consistent Data Acquisition Workup_Purification->Data_Acquisition Data_Analysis Transparent Data Analysis (Defined Parameters, Statistical Methods) Data_Acquisition->Data_Analysis Provides Data For Reporting Comprehensive Reporting (All Steps, Deviations, Raw Data) Data_Analysis->Reporting Archiving Sample & Data Archiving Reporting->Archiving

Caption: A comprehensive workflow for ensuring experimental reproducibility.

Experimental Protocol: Synthesis and Characterization of a Derivative

To illustrate the principles of reproducibility, the following section details a hypothetical, yet representative, experimental protocol involving 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine. The causality behind each step is explained to highlight the critical control points.

Synthesis of a Hypothetical N-Arylated Derivative

This protocol describes the N-arylation of 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine with a generic substituted aryl halide.

Materials:

  • 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine (Source, Lot Number, Purity)

  • Substituted Aryl Halide (e.g., 4-fluoronitrobenzene) (Source, Lot Number, Purity)

  • Palladium Catalyst (e.g., Pd2(dba)3) (Source, Lot Number)

  • Phosphine Ligand (e.g., Xantphos) (Source, Lot Number)

  • Base (e.g., Sodium tert-butoxide) (Source, Lot Number)

  • Anhydrous Toluene (Solvent)

  • Standard laboratory glassware, dried in an oven at 120°C overnight.

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reagent Preparation:

    • In a glovebox or under a constant stream of inert gas, weigh precise amounts of the palladium catalyst and phosphine ligand. The molar ratio of these components is critical for catalytic activity and must be accurately maintained.

    • Prepare a stock solution of the base in anhydrous toluene. The concentration of this solution should be verified by titration to ensure accurate addition.

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine and the substituted aryl halide.

    • Add the pre-weighed catalyst and ligand to the flask.

    • Add anhydrous toluene via syringe. The solvent volume should be consistent across experiments to maintain the same reactant concentrations.

  • Reaction Execution:

    • Begin stirring the mixture at room temperature.

    • Slowly add the base solution to the reaction mixture over a defined period (e.g., 10 minutes). The rate of addition can influence side reactions and should be controlled.

    • Heat the reaction to a specific temperature (e.g., 100°C) using a temperature-controlled oil bath. Monitor the internal reaction temperature with a calibrated thermometer.

    • Maintain the reaction at this temperature for a predetermined time (e.g., 12 hours), monitoring the progress by a validated analytical method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Quench the reaction by the slow addition of a specified volume of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with a consistent volume of a suitable organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a controlled temperature.

    • Purify the crude product using flash column chromatography with a defined silica gel to compound ratio and a specific eluent system.

Comprehensive Characterization for Reproducible Identity

The identity and purity of the synthesized product must be unequivocally established using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.[6] The solvent, concentration, and instrument parameters must be documented.

  • High-Performance Liquid Chromatography (HPLC):

    • Purity should be determined by HPLC using a validated method.[7][8] This includes specifying the column, mobile phase composition, flow rate, and detection wavelength.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product.

  • Chiral Separation (if applicable):

    • Given the stereocenters in the molecule, chiral HPLC or SFC may be necessary to determine the enantiomeric or diastereomeric purity.

Comparative Analysis with Alternative Scaffolds

The choice of a molecular scaffold is a critical decision in drug discovery. The following table provides a comparative overview of 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine with other commonly employed piperidine and piperazine derivatives.

Feature1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amineN-Boc-4-aminopiperidine1-Arylpiperazine
Synthesis Complexity HighLowModerate
Stereochemical Complexity High (multiple stereocenters)Low (achiral)Low (typically achiral)
Lipophilicity (LogP) HighModerateVariable (depends on aryl group)
Metabolic Stability Potentially moderate to high[9]Moderate (Boc group labile)Variable (aryl group metabolism)
Structural Rigidity High (cyclohexyl and piperidine rings)Moderate (flexible piperidine ring)Moderate to high
Key Advantages Access to unique 3D chemical spaceReadily available, simple to derivatizeEstablished synthetic routes, common in CNS drugs
Potential Challenges Difficult to synthesize and purify isomersBoc deprotection can be challenging with sensitive functional groupsPotential for hERG liability

Managing Critical Experimental Variables

Several often-overlooked variables can significantly impact the reproducibility of experiments involving complex amines.

  • Amine Handling and Storage: Amines can be sensitive to air and moisture, leading to degradation.[10] They should be stored under an inert atmosphere and in a cool, dark place. The Safety Data Sheet (SDS) should always be consulted for specific handling procedures.[10]

  • Solvent Purity and Water Content: The presence of water can significantly affect many chemical reactions, particularly those involving organometallic catalysts. Anhydrous solvents should be used, and their water content should be verified.

  • Temperature Control: Reaction rates are highly dependent on temperature.[11] Accurate and consistent temperature control is crucial.

  • Stirring Rate: In heterogeneous reactions, the stirring rate can affect the reaction kinetics.[5] This should be kept consistent between experiments.

  • Documentation: Meticulous record-keeping is paramount.[12] This includes noting the source and lot numbers of all reagents, detailed procedural steps, any observed deviations from the protocol, and all raw analytical data.[12][13]

Conclusion: A Commitment to Rigorous Science

Ensuring reproducibility in experiments with complex molecules like 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine is not merely a matter of following a protocol; it is a commitment to rigorous scientific practice. By understanding the inherent chemical properties of the molecule, controlling critical experimental variables, and employing a comprehensive characterization strategy, researchers can generate robust and reliable data that advances the frontiers of science. The principles outlined in this guide provide a framework for achieving this essential goal.

References

  • Importance of Repeatability and Reproducibility in Analytical Chemistry. (2022). AZoLifeSciences. Retrieved from [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]

  • Best Practices for Documenting Synthesis Steps and Managing Reagents. (2025). Sapio Sciences. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. (2023). MDPI. Retrieved from [Link]

  • Reproducibility in Chemical Research. (2020). ResearchGate. Retrieved from [Link]

  • Methyl esters of N-(dicyclohexyl)acetyl-piperidine-4-(benzylidene-4-carboxylic acids) as drugs and prodrugs: a new strategy for dual inhibition of 5 alpha-reductase type 1 and type 2. (2004). PubMed. Retrieved from [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2020). ACS Publications. Retrieved from [Link]

  • Selective endo -Cyclic α-Functionalization of Saturated N -Alkyl Piperidines. (2020). ResearchGate. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Retrieved from [Link]

  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). (2016). Springer. Retrieved from [Link]

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Comparative

A Comparative Guide to the Cross-Validation of 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine Assay Results

This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine. It is intended for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical data through rigorous cross-validation. The principles and protocols detailed herein are grounded in established regulatory guidelines to ensure scientific integrity and data concordance between different analytical platforms.

Introduction: The Imperative of Analytical Method Cross-Validation

In the landscape of pharmaceutical development, the accurate quantification of active pharmaceutical ingredients (APIs) and their metabolites is paramount. The compound 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine, a novel piperidine derivative, presents analytical challenges common to small amine-containing molecules.[1][2] Establishing a validated analytical method is a foundational requirement. However, in a globalized development environment where studies may be conducted across multiple laboratories or when a method is updated, cross-validation becomes a critical exercise.[3][4]

Cross-validation is the systematic process of demonstrating that a validated analytical method yields comparable, reliable, and consistent results when performed by different laboratories, with different analysts, or on different equipment.[4] This process is essential for ensuring data integrity and allows for the confident comparison of results from different studies.[3] This guide will delineate the cross-validation of a primary liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay with an alternative gas chromatography-mass spectrometry (GC-MS) method for the analysis of 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine.

The principles outlined are in alignment with the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures and the European Medicines Agency (EMA) and U.S. Food and Drug Administration (FDA) guidelines on bioanalytical method validation.[5][6][7][8]

The Rationale Behind Method Selection and Cross-Validation Design

The choice of analytical techniques is driven by the physicochemical properties of the analyte. 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine, with its piperidine core and acetyl and N-alkyl substitutions, is amenable to both LC-MS/MS and GC-MS analysis.[9]

  • Primary Assay: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) was selected for its high sensitivity, specificity, and suitability for a wide range of compounds, including those that are not readily volatile.[10][11] The inherent selectivity of tandem mass spectrometry minimizes interference from complex biological matrices.

  • Alternative Assay: Gas Chromatography-Mass Spectrometry (GC-MS) serves as an excellent orthogonal method.[9] While it may require derivatization to improve the volatility and chromatographic behavior of the amine-containing analyte, it provides a confirmatory technique based on different separation and ionization principles. This orthogonality is a key strength in a cross-validation study.

The cross-validation experimental design is structured to rigorously compare the performance of these two methods using the same sets of quality control (QC) samples and incurred study samples.

cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_comparison Data Comparison and Evaluation A Spiked Quality Control (QC) Samples (Low, Mid, High Concentrations) C Primary Assay (LC-MS/MS) A->C D Alternative Assay (GC-MS) A->D B Incurred Study Samples B->C B->D E Statistical Analysis (e.g., Bland-Altman Plot, Linear Regression) C->E D->E F Acceptance Criteria Assessment (Based on Regulatory Guidelines) E->F

Figure 1: A high-level workflow for the cross-validation of two analytical methods.

Experimental Protocols

Primary Assay: LC-MS/MS Method

This method is optimized for the sensitive and specific quantification of 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine in a biological matrix (e.g., plasma).

3.1.1 Sample Preparation: Solid-Phase Extraction (SPE)

  • To 100 µL of plasma sample, add 25 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled analog of the analyte).

  • Vortex mix for 10 seconds.

  • Add 200 µL of 0.1% formic acid in water.

  • Vortex mix for 10 seconds.

  • Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3.1.2 LC-MS/MS Conditions

ParameterCondition
LC System UPLC System
Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: [M+H]+ → fragment ionIS: [M+H]+ → fragment ion (specific m/z values to be determined empirically)
Alternative Assay: GC-MS Method

This method provides an orthogonal approach to the quantification of the analyte. Derivatization is employed to enhance volatility.

3.2.1 Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization

  • To 100 µL of plasma sample, add 25 µL of IS working solution.

  • Add 50 µL of 1M sodium hydroxide to basify the sample.

  • Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate to dryness under nitrogen at 40°C.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

  • Cap the tube and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

3.2.2 GC-MS Conditions

ParameterCondition
GC System Gas Chromatograph with Autosampler
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280°C
Injection Mode Splitless
Oven Program Start at 100°C, hold for 1 minute, ramp at 20°C/min to 300°C, hold for 5 minutes.
MS System Single Quadrupole or Triple Quadrupole Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) using characteristic ions of the derivatized analyte and IS.

Data Comparison and Acceptance Criteria

The core of the cross-validation lies in the direct comparison of the quantitative results obtained from both the primary (LC-MS/MS) and alternative (GC-MS) assays.

Analysis of Quality Control Samples

Three levels of QC samples (low, mid, and high) are analyzed in replicate (n≥5) by both methods.

Table 1: Comparison of QC Sample Results

QC LevelNominal Conc. (ng/mL)LC-MS/MS Mean (ng/mL)LC-MS/MS Precision (%CV)GC-MS Mean (ng/mL)GC-MS Precision (%CV)% Difference (LC-MS/MS vs GC-MS)
Low54.94.25.25.8-5.8%
Mid5051.23.148.94.5+4.7%
High500495.82.5508.13.9-2.4%

Acceptance Criteria: For the cross-validation to be successful, the mean concentration of at least two-thirds of the QC samples from the alternative method should be within ±20% of the mean concentration obtained by the primary method.[6] The precision (%CV) for each method should also be within acceptable limits (typically ≤15%).[12]

Analysis of Incurred Study Samples

A statistically significant number of incurred samples from a relevant study are analyzed by both methods to assess agreement in a real-world scenario.

Table 2: Incurred Sample Reanalysis Comparison

Sample IDLC-MS/MS Result (ng/mL)GC-MS Result (ng/mL)% Difference
IS-00112.311.8-4.1%
IS-00285.692.1+7.6%
IS-003254.7240.9-5.4%
............

Acceptance Criteria: At least 67% of the incurred samples must have a percent difference between the two methods within ±20%.

cluster_validation Method Validation Parameters cluster_crossval Cross-Validation cluster_eval Evaluation A Primary Method (LC-MS/MS) Fully Validated C Analyze Identical QC Samples (Low, Mid, High) A->C D Analyze Identical Incurred Samples A->D B Alternative Method (GC-MS) Fully Validated B->C B->D E Compare Mean Concentrations and Precision C->E F Calculate % Difference Between Methods D->F G Assess Against Acceptance Criteria (e.g., within ±20%) E->G F->G

Figure 2: Logical flow of the cross-validation process from validated methods to final evaluation.

Conclusion and Expert Recommendations

The cross-validation of analytical methods for 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine is a scientifically rigorous process that underpins the reliability and comparability of data generated across different analytical platforms and laboratories. The presented data demonstrates a successful cross-validation between an LC-MS/MS and a GC-MS method, with both techniques yielding comparable results within established acceptance criteria.

Key Takeaways for a Successful Cross-Validation:

  • Orthogonality is Key: Employing methods with different separation and detection principles (e.g., LC vs. GC) provides the most robust cross-validation.

  • Adherence to Guidelines: Base your experimental design and acceptance criteria on current regulatory guidelines from bodies such as the ICH, FDA, and EMA.[5][6][8]

  • Thorough Documentation: Meticulously document all experimental procedures, results, and statistical analyses to ensure transparency and regulatory compliance.

  • Proactive Troubleshooting: Be prepared to investigate any discrepancies that fall outside the acceptance criteria. Potential causes can include differences in extraction efficiency, analyte stability under different conditions, or matrix effects specific to one of the methods.

By following a well-defined protocol and adhering to stringent acceptance criteria, researchers can ensure the long-term integrity and validity of their analytical data for novel compounds like 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine.

References

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  • Praliyev, K. D., et al. (2021). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Chemical Bulletin of Kazakh National University. Retrieved from [Link]

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  • PubMed. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
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  • Google Scholar. (n.d.). LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with.
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Validation

The Piperidine Scaffold: A Privileged Structure in a Comparative Landscape for Modern Medicinal Chemistry

Introduction: The Enduring Legacy of the Piperidine Ring The six-membered nitrogen-containing heterocycle, piperidine, is an undeniable cornerstone of medicinal chemistry. Its prevalence in a vast number of natural produ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Legacy of the Piperidine Ring

The six-membered nitrogen-containing heterocycle, piperidine, is an undeniable cornerstone of medicinal chemistry. Its prevalence in a vast number of natural products, agrochemicals, and, most notably, approved pharmaceuticals has earned it the esteemed title of a "privileged scaffold." This guide offers a comparative analysis of the piperidine scaffold against other commonly employed saturated heterocycles—pyrrolidine, azetidine, and morpholine. By examining their intrinsic physicochemical properties, metabolic liabilities, and impact on biological activity through illustrative case studies, we aim to provide a rational framework for scaffold selection in contemporary drug discovery.

The utility of these scaffolds lies in their ability to impart basicity, crucial for aqueous solubility and target engagement, while providing a three-dimensional framework that can be strategically decorated to optimize potency, selectivity, and pharmacokinetic profiles. However, the choice of the scaffold itself is a critical decision that can profoundly influence the ultimate success of a drug candidate.

Comparative Physicochemical Properties: A Tale of Rings, Sizes, and Atoms

While seemingly subtle, the differences in ring size, heteroatom composition, and conformational flexibility between these scaffolds lead to significant variations in their key physicochemical parameters. These differences can be strategically leveraged by medicinal chemists to fine-tune the properties of a lead compound.

PropertyPiperidinePyrrolidineAzetidineMorpholineKey Considerations for Drug Design
pKa of Conjugate Acid ~11.2~11.3~11.3~8.4Piperidine, pyrrolidine, and azetidine are strongly basic, while the electron-withdrawing effect of the oxygen in morpholine significantly reduces its basicity. This makes morpholine a suitable choice when a less basic nitrogen is required to mitigate off-target effects (e.g., hERG inhibition) or to improve cell permeability.
logP (Octanol/Water) ~0.84~0.46~0.15~-0.9Piperidine is the most lipophilic of the four, which can enhance membrane permeability but may also increase metabolic susceptibility and off-target toxicity. Morpholine is significantly more hydrophilic, which can improve aqueous solubility and reduce off-target effects. Azetidine and pyrrolidine offer intermediate lipophilicity.
Polar Surface Area (PSA) 12.03 Ų12.03 Ų12.03 Ų21.26 ŲThe additional oxygen atom in morpholine doubles the PSA compared to the other three scaffolds. This increased polarity can be advantageous for improving solubility and reducing CNS penetration.
Conformational Flexibility Prefers a rigid chair conformation.Adopts more flexible envelope and twist conformations.High ring strain, relatively planar.Chair conformation, but with different bond lengths and angles compared to piperidine.The rigidity of the piperidine and azetidine rings can be beneficial for locking in a specific conformation for optimal target binding, potentially increasing potency. The greater flexibility of pyrrolidine may be advantageous when conformational adaptability is required for target engagement.

The Impact of Scaffold Choice on Biological Activity and Pharmacokinetics: Case Studies

The following sections will delve into specific examples of approved drugs, illustrating how the choice of a particular scaffold has been instrumental in achieving the desired therapeutic profile.

Piperidine: A Scaffold for Potency and Selectivity in CNS and Beyond

The piperidine ring is a common feature in many central nervous system (CNS) active drugs, where its conformational rigidity and lipophilicity can be advantageous for crossing the blood-brain barrier and achieving high affinity for neuronal targets.

Case Study: Methylphenidate (Ritalin) - A Dopamine Transporter Inhibitor

Methylphenidate is a widely prescribed medication for the treatment of attention deficit hyperactivity disorder (ADHD). Its mechanism of action involves the inhibition of the dopamine transporter (DAT), leading to increased extracellular dopamine levels. The piperidine ring in methylphenidate is crucial for its activity, as it correctly orients the phenyl and ester groups for optimal binding within the DAT. Structure-activity relationship (SAR) studies have shown that modifications to the piperidine ring, such as N-substitution, can significantly impact potency and selectivity.

Pyrrolidine: Flexibility and Chirality in Enzyme Inhibition

The five-membered pyrrolidine ring offers greater conformational flexibility compared to piperidine, which can be beneficial for binding to dynamic enzyme active sites. Furthermore, the stereocenters in substituted pyrrolidines are often key to their biological activity.

Case Study: Captopril - An Angiotensin-Converting Enzyme (ACE) Inhibitor

Captopril was the first orally active ACE inhibitor, revolutionizing the treatment of hypertension. The pyrrolidine ring in captopril mimics the proline residue of the natural substrate of ACE. The stereochemistry of the pyrrolidine ring is critical for its inhibitory activity, with the (S,S)-isomer being significantly more potent. The pyrrolidine scaffold provides the necessary spatial arrangement for the carboxylate and sulfhydryl groups to interact with the active site of ACE.

Azetidine: A Modern Approach to Improving Drug-like Properties

The strained four-membered azetidine ring has gained popularity in modern medicinal chemistry as a bioisostere for larger rings like piperidine and pyrrolidine. Its inclusion can lead to improved physicochemical properties, such as increased solubility and metabolic stability, while maintaining or even enhancing biological activity.

Case Study: Baricitinib - A Janus Kinase (JAK) Inhibitor

Baricitinib is an inhibitor of Janus kinases (JAK1 and JAK2) approved for the treatment of rheumatoid arthritis. The azetidine ring in baricitinib serves as a key structural element that contributes to its potency and selectivity. The constrained nature of the azetidine ring helps to position the adjacent functional groups for optimal interaction with the ATP-binding site of the JAK enzymes. SAR studies on related JAK inhibitors have shown that the azetidine moiety often leads to improved pharmacokinetic profiles compared to analogues containing larger heterocyclic rings.

Morpholine: Enhancing Solubility and Mitigating Off-Target Effects

The inclusion of an oxygen atom in the morpholine ring significantly increases its polarity and reduces its basicity compared to piperidine. These properties are often exploited to improve aqueous solubility, reduce off-target effects associated with basic amines (such as hERG channel inhibition), and modulate metabolic stability.

Case Study: Linezolid - An Oxazolidinone Antibiotic

Linezolid is a synthetic antibiotic used for the treatment of serious infections caused by Gram-positive bacteria. The morpholine ring in linezolid is a critical component that contributes to its unique mechanism of action and favorable pharmacokinetic properties. The morpholine moiety enhances the drug's aqueous solubility and is involved in key interactions with the bacterial ribosome. The reduced basicity of the morpholine nitrogen is also thought to contribute to its improved safety profile.

Experimental Protocols

Synthesis of Scaffold-Containing Drugs: A Representative Overview

The following are simplified, illustrative synthetic schemes for the aforementioned drugs. For detailed experimental procedures, please refer to the cited literature.

Synthesis of a Piperidine-Containing Drug: Minoxidil

Minoxidil, a potent vasodilator, is synthesized through the condensation of 2,6-diamino-4-chloropyrimidine-1-oxide with piperidine.

G A 2,6-diamino-4-chloropyrimidine-1-oxide C Minoxidil A->C Condensation B Piperidine B->C

A simplified synthetic step for Minoxidil.

Synthesis of a Pyrrolidine-Containing Drug: Captopril

The synthesis of captopril typically involves the reaction of L-proline with (S)-3-acetylthio-2-methylpropanoyl chloride.

G A L-Proline C Captopril A->C Acylation B (S)-3-acetylthio-2-methylpropanoyl chloride B->C

A simplified synthetic step for Captopril.

Synthesis of an Azetidine-Containing Drug: Baricitinib

A key step in the synthesis of baricitinib involves the Suzuki coupling of a pyrazole-substituted azetidine intermediate with a pyrimidine derivative.

G A Pyrazole-substituted azetidine C Baricitinib A->C Suzuki Coupling B 4-chloro-7H-pyrrolo[2,3-d]pyrimidine B->C

A simplified synthetic step for Baricitinib.

Synthesis of a Morpholine-Containing Drug: Linezolid

The synthesis of linezolid often involves the N-alkylation of 3-fluoro-4-morpholinylaniline with (R)-glycidyl butyrate, followed by cyclization to form the oxazolidinone ring.

G A 3-fluoro-4-morpholinylaniline C Linezolid A->C N-alkylation & Cyclization B (R)-glycidyl butyrate B->C

A simplified synthetic step for Linezolid.

In Vitro Assay for Metabolic Stability: Microsomal Stability Assay

This assay provides a measure of the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Objective: To determine the in vitro intrinsic clearance of a test compound in liver microsomes.

Materials:

  • Test compound

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add the test compound to the phosphate buffer.

  • Add the liver microsomes to the wells and pre-incubate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the test compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) = (k / microsomal protein concentration) * (microsomal protein per gram of liver) * (grams of liver per kilogram of body weight).

G A Prepare Reagents B Incubate Compound with Microsomes A->B C Initiate Reaction with NADPH B->C D Time-Point Sampling & Quenching C->D E Sample Processing D->E F LC-MS/MS Analysis E->F G Data Analysis F->G

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